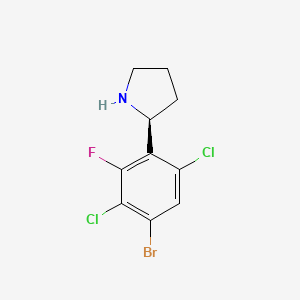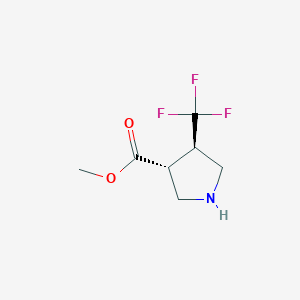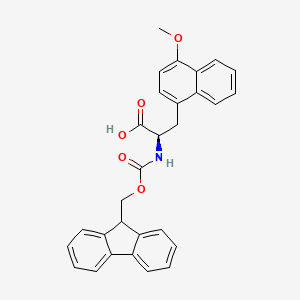
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine is a chemical compound with the molecular formula C11H14FNO2 It is a cyclobutanamine derivative, characterized by the presence of a fluoro and methoxy group on the phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine typically involves the reaction of 4-fluoro-3-methoxyphenol with cyclobutanone in the presence of a base to form the intermediate 3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-carboxylic acid.
Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenoxy)cyclobutan-1-amine.
Substitution: Formation of 3-(4-Amino-3-methoxyphenoxy)cyclobutan-1-amine.
科学的研究の応用
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenoxy ring can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence signal transduction pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 3-(4-Fluoro-2-methoxyphenoxy)cyclobutan-1-amine
- 3-(3-Fluoro-4-methoxyphenoxy)cyclobutan-1-amine
- 3-(4-Trifluoromethylphenoxy)cyclobutan-1-amine
Uniqueness
3-(4-Fluoro-3-methoxyphenoxy)cyclobutan-1-amine is unique due to the specific positioning of the fluoro and methoxy groups on the phenoxy ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group can enhance its metabolic stability and binding affinity to biological targets, making it a valuable compound for further research .
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
3-(4-fluoro-3-methoxyphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-6-8(2-3-10(11)12)15-9-4-7(13)5-9/h2-3,6-7,9H,4-5,13H2,1H3 |
InChIキー |
HVEKPIMBOGFEQF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OC2CC(C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


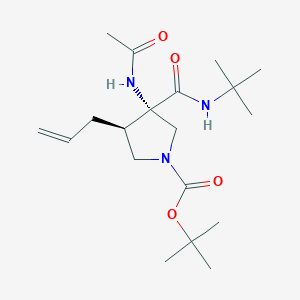
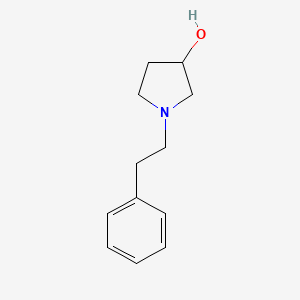
![2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid](/img/structure/B13336420.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)


![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
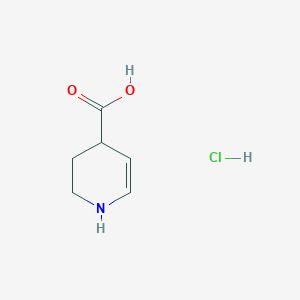
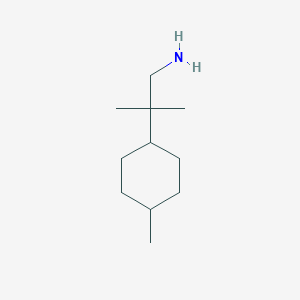
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
